Diglycyl-histidine is a tripeptide complexed with cupric ion designed to mimic specific Cu(II) transport site of ascorbate on albumin molecule; glycylglycylhistamine is An amine derived by enzymatic decarboxylation of histidine.
H-Gly-Gly-His-OH
CAS No.: 7451-76-5
Cat. No.: VC0526084
Molecular Formula: C10H15N5O4
Molecular Weight: 269.26 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7451-76-5 |
---|---|
Molecular Formula | C10H15N5O4 |
Molecular Weight | 269.26 g/mol |
IUPAC Name | 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
Standard InChI | InChI=1S/C10H15N5O4/c11-2-8(16)13-4-9(17)15-7(10(18)19)1-6-3-12-5-14-6/h3,5,7H,1-2,4,11H2,(H,12,14)(H,13,16)(H,15,17)(H,18,19) |
Standard InChI Key | PDAWDNVHMUKWJR-UHFFFAOYSA-N |
Isomeric SMILES | C1=C(NC=N1)C[C@@H](C(=O)[O-])NC(=O)CNC(=O)C[NH3+] |
SMILES | C1=C(NC=N1)CC(C(=O)O)NC(=O)CNC(=O)CN |
Canonical SMILES | C1=C(NC=N1)CC(C(=O)O)NC(=O)CNC(=O)CN |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition and Structural Features
H-Gly-Gly-His-OH (CHNO) has a molecular weight of 269.26 g/mol and features a linear sequence with a terminal histidine residue. The histidine imidazole side chain provides a primary coordination site for metal ions, while the glycine residues enhance conformational flexibility. Structural analyses reveal that the peptide adopts a β-turn conformation in aqueous solutions, stabilized by hydrogen bonding between the backbone amides .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | CHNO | |
Molecular Weight | 269.26 g/mol | |
Solubility | Soluble in DMSO, aqueous buffers (pH 4–8) | |
Stability | Stable at -20°C for 1 month |
Metal-Binding Capacity
The tripeptide forms stable complexes with Cu and Ni, characterized by distinct UV-vis absorption spectra. Cu(II)-H-Gly-Gly-His-OH exhibits a λ at 525 nm (ε = 90 Mcm), while the Ni(II) complex shows a λ at 420 nm. Stoichiometric studies confirm a 1:1 metal-to-peptide ratio, with the histidine imidazole, terminal amine, and deprotonated amide nitrogens participating in coordination .
Synthesis and Characterization
Solid-Phase Peptide Synthesis (SPPS)
H-Gly-Gly-His-OH is synthesized via Fmoc-based SPPS, employing ornithine (Orn) residues to enable tandem array formation. Substituting the terminal glycine with Orn allows side-chain elongation while preserving the N-terminal amine for metal binding. Post-synthesis, reverse-phase HPLC purifies the peptide to >95% purity, with mass spectrometry confirming the molecular ion peak at m/z 269.26 .
Analytical Validation
Circular dichroism (CD) spectroscopy confirms secondary structure formation in the presence of metals, with Cu inducing a characteristic negative band at 208 nm. Nuclear magnetic resonance (NMR) further resolves the histidine imidazole proton shifts (δ = 7.2–8.5 ppm) upon metal binding .
Applications in Biomedical Research
Peptide Synthesis and Drug Development
As a building block in peptide synthesis, H-Gly-Gly-His-OH facilitates the creation of bioactive conjugates. Its metal-binding domain is grafted onto therapeutic peptides to enhance stability and target specificity. For example, Cu(II)-H-Gly-Gly-His-OH conjugates exhibit nuclease activity, cleaving plasmid DNA at nanomolar concentrations .
Biotechnology and Protein Engineering
In recombinant protein production, this tripeptide acts as a fusion tag to improve protein solubility and yield. Its ability to chelate metal ions enables affinity purification via immobilized metal affinity chromatography (IMAC), reducing downstream processing costs .
Diagnostic Assays
H-Gly-Gly-His-OH serves as an antigen in immunoassays for detecting autoimmune diseases. Anti-metallopeptide antibodies, prevalent in rheumatoid arthritis, bind specifically to the Cu(II)-peptide complex, enabling early diagnosis .
Research Findings: Metallopeptides and Oxidative Catalysis
Tandem Array Metallopeptides
Recent studies demonstrate that linking multiple H-Gly-Gly-His-OH units into tandem arrays (e.g., [(Orn-Gly-His)]) enhances catalytic efficiency. A tetra-metallated peptide (n = 3) oxidizes guanine residues in DNA 4-fold faster than the monomeric form, attributed to cooperative metal interactions .
Mechanism of DNA Cleavage
In the presence of KHSO, Cu(II)-H-Gly-Gly-His-OH generates hydroxyl radicals (*OH) via a Fenton-like reaction. These radicals abstract hydrogen atoms from DNA sugars, inducing strand breaks. Kinetic studies reveal a turnover number (k) of 12 min, surpassing many artificial nucleases .
Table 2: DNA Cleavage Efficiency of Metallopeptides
Peptide | k (min) | Substrate Specificity |
---|---|---|
Monomeric Cu(II)-GGH | 3.2 | Non-specific |
Tetrameric Cu(II)-GGH | 12.1 | Guanine-rich regions |
Future Directions and Challenges
Targeted Cancer Therapies
Ongoing research explores H-Gly-Gly-His-OH conjugates for site-specific drug activation. For instance, Cu(II)-peptide complexes attached to tumor-homing peptides selectively release cytotoxic radicals in hypoxic tumor microenvironments .
Stability Optimization
Despite its utility, the peptide’s plasma instability limits therapeutic use. PEGylation and D-amino acid substitutions are being tested to resist proteolytic degradation, with preliminary studies showing a 3-fold increase in half-life.
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